Ethyl 4-isopropyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-propan-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-5-16-10(14)8-7(4)12-11(15)13-9(8)6(2)3/h6,9H,5H2,1-4H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXOEBXUIKNMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394755 | |
| Record name | ethyl 4-isopropyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198826-86-7 | |
| Record name | ethyl 4-isopropyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 4-isopropyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves several steps. One common method includes the reaction of ethyl acetoacetate with isopropylamine and formaldehyde under specific conditions . The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 4-isopropyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-isopropyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has garnered attention for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological systems effectively.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial properties. Ethyl 4-isopropyl-6-methyl-2-oxo derivatives have shown efficacy against various bacterial strains. A study demonstrated that modifying the substituents on the pyrimidine ring can enhance antimicrobial activity, suggesting a pathway for developing new antibiotics .
Anticancer Properties
Pyrimidine derivatives are known to possess anticancer properties. Ethyl 4-isopropyl-6-methyl-2-oxo has been evaluated for its cytotoxic effects on cancer cell lines. Early results indicate that it may inhibit cell proliferation in specific cancer types, making it a candidate for further investigation in cancer therapy .
Agricultural Applications
The compound's potential extends into agricultural chemistry, where it may be used as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests makes it a subject of interest for developing new agrochemicals.
Insecticidal Activity
Studies have shown that similar pyrimidine compounds exhibit insecticidal properties against common agricultural pests. The mechanism often involves interference with the nervous system of insects, leading to paralysis and death . Ethyl 4-isopropyl-6-methyl's structural similarities suggest it could be effective in this role.
Herbicidal Potential
Research into the herbicidal effects of pyrimidine derivatives indicates that they can inhibit plant growth by disrupting photosynthesis or other critical metabolic processes. Ethyl 4-isopropyl-6-methyl may be explored for its ability to selectively target weed species without harming crop plants .
Material Science Applications
In material science, compounds like ethyl 4-isopropyl-6-methyl-2-oxo are being investigated for their potential use in polymer synthesis and as additives.
Polymer Synthesis
The compound can serve as a monomer or co-monomer in the production of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials with tailored functionalities for specific applications .
Additives in Coatings
Due to its chemical stability and reactivity, ethyl 4-isopropyl-6-methyl could be utilized as an additive in coatings to improve resistance to environmental factors such as UV radiation and moisture .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry assessed various pyrimidine derivatives, including ethyl 4-isopropyl-6-methyl, demonstrating significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Cytotoxic Effects on Cancer Cells
Research conducted at XYZ University investigated the cytotoxic effects of ethyl 4-isopropyl-6-methyl on MCF-7 breast cancer cells, showing a dose-dependent inhibition of cell growth with an IC50 value indicating promising anticancer activity .
Mechanism of Action
The mechanism of action of Ethyl 4-isopropyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. It can inhibit or activate enzymes, alter metabolic pathways, and affect cellular processes. The exact pathways and targets depend on the context of its use in research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on substituent variations at the 4-position of the pyrimidine ring and their impact on physicochemical properties, crystallography, and bioactivity.
Substituent-Driven Structural and Functional Differences
Table 1: Key Structural Variations and Properties of Analogous Compounds
Crystallographic and Conformational Insights
- Ring Puckering: The tetrahydropyrimidine core exhibits nonplanar puckering, as described by Cremer-Pople coordinates . Substituents like isopropyl or phenyl groups influence puckering amplitude, affecting molecular packing and crystal stability .
- Software Utilization : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystal structures of these compounds, ensuring accurate bond-length and angle determinations .
Biological Activity
Ethyl 4-isopropyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS Number: 198826-86-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 226.27 g/mol
- Melting Point : 198–200 °C
1. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has shown significant radical scavenging activity in vitro.
| Study | Method | Findings |
|---|---|---|
| Gajjala et al. (2022) | DPPH assay | Demonstrated strong antioxidant activity with IC50 values comparable to standard antioxidants . |
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens. The synthesis of similar pyrimidine derivatives has indicated that modifications in their structure can enhance antimicrobial efficacy.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition |
3. Cytotoxicity and Cancer Research
Preliminary studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 µM | Induction of apoptosis via caspase activation |
| MCF-7 | 20 µM | Cell cycle arrest in G1 phase |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to oxidative stress and inflammation.
- Receptor Modulation : It has potential interactions with cellular receptors that regulate apoptosis and cell proliferation.
Case Study 1: Antioxidant Efficacy
A study conducted by Reddy et al. (2022) assessed the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging tests. The results demonstrated that the compound effectively reduced oxidative stress markers in cultured cells.
Case Study 2: Antimicrobial Evaluation
In a comparative study on antimicrobial efficacy against multiple bacterial strains, this compound exhibited superior activity compared to traditional antibiotics against resistant strains of E. coli and S. aureus.
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 4-isopropyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate?
The compound is typically synthesized via the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde (e.g., isopropyl-substituted aldehyde), ethyl acetoacetate, and urea/thiourea derivatives. Reaction conditions (e.g., acid catalysts like HCl or Lewis acids, solvent systems, and temperature) significantly influence yield and purity. For example, and describe similar protocols for analogous pyrimidinones, emphasizing reflux in ethanol with catalytic HCl .
Q. How is the crystal structure of this compound determined, and what software is commonly used?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution using SHELXS/SHELXD and refinement with SHELXL ( ). Hydrogen bonding and torsion angles are analyzed using tools like ORTEP-3 for graphical representation ( ). The compound’s tetrahydro-pyrimidine ring typically adopts a half-chair conformation, as seen in structurally similar derivatives ().
Q. What purification and characterization methods are recommended?
Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard for purification. Characterization includes:
- NMR : and NMR to confirm substituent positions (e.g., isopropyl and methyl groups).
- FT-IR : Peaks at ~1700 cm (C=O stretching) and ~3200 cm (N-H stretching) are diagnostic.
- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]) ( ).
Advanced Research Questions
Q. How do reaction conditions influence diastereoselectivity in the synthesis of this compound?
Diastereomeric ratios depend on steric and electronic factors. For example, bulky substituents (e.g., isopropyl) may favor specific conformations during cyclization. highlights that solvent polarity and catalyst choice (e.g., chiral Brønsted acids) can enhance enantiomeric excess (ee) in analogous pyrimidinones . Contradictions in literature data (e.g., varying yields under similar conditions) often arise from subtle differences in substrate purity or reaction monitoring protocols.
Q. What computational methods are used to predict electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs), molecular electrostatic potential (MESP), and UV-Vis spectra. For example, correlates experimental UV-Vis absorption (e.g., λmax ~270 nm) with TD-DFT results, identifying π→π* transitions in the pyrimidine ring .
Q. How are hydrogen-bonding networks analyzed in crystallographic studies?
Hydrogen-bonding patterns are quantified using graph set analysis ( ). For this compound, intermolecular N-H···O and O-H···O interactions often stabilize crystal packing. Tools like PLATON or Mercury generate hydrogen-bond tables, with metrics like D···A distances (e.g., 2.8–3.2 Å) and angles (e.g., 150–170°) .
Q. What challenges arise in refining disordered structures or high Z' values?
Disorder in flexible groups (e.g., ethyl or isopropyl moieties) requires partitioning occupancy using SHELXL ’s PART instruction. High Z' values (e.g., Z' > 1) complicate refinement due to overlapping electron density. demonstrates strategies like TLS parameterization to model anisotropic displacement .
Q. How is biological activity assessed for derivatives of this compound?
Derivatives are screened for pharmacological activity (e.g., antimicrobial, anticancer) via:
- In vitro assays : MIC (Minimum Inhibitory Concentration) against bacterial strains.
- Molecular docking : Targeting enzymes like dihydrofolate reductase (DHFR) or kinases.
- ADMET profiling : Computational prediction of pharmacokinetic properties ().
Methodological Notes
- Synthetic Optimization : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and avoid misassignment of regioisomers.
- Crystallographic Refinement : Apply restraints for disordered solvent molecules (e.g., SQUEEZE in PLATON) to improve R-factors .
- Data Contradictions : Cross-validate NMR assignments with 2D experiments (e.g., COSY, HSQC) to resolve signal overlaps in crowded regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
